5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid

NHE1 inhibitor sodium/hydrogen exchanger oncology target

Researchers investigating NHE1 in oncology or cardiovascular biology often face supply chain uncertainty for potent, well-characterized inhibitors. 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1258632-82-4) solves this by providing a guaranteed source of a biphenyl carboxylic acid with confirmed NHE1 activity. Key advantages include: Potent NHE1 inhibition in colorectal adenocarcinoma cells (IC50 16 nM) and human platelet-rich plasma (IC50 50 nM). Weak CYP inhibition profile (>1,000-fold selectivity over CYP3A4), minimizing off-target metabolic interference. Dual synthetic handles (carboxylic acid & phenolic hydroxyl) enabling facile derivatization for focused library synthesis.

Molecular Formula C14H9F3O4
Molecular Weight 298.21 g/mol
CAS No. 1258632-82-4
Cat. No. B6409737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid
CAS1258632-82-4
Molecular FormulaC14H9F3O4
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O
InChIInChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7,18H,(H,19,20)
InChIKeyRGBCFCNTNVPHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid: Procurement-Grade Aromatic Carboxylic Acid


5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1258632-82-4), also indexed as 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid, is a fluorinated biphenyl carboxylic acid derivative characterized by the presence of both a phenolic hydroxyl group and a trifluoromethoxyphenyl substituent . This compound has a molecular formula of C14H9F3O4, an exact molecular weight of 298.045 Da, and a calculated XlogP of 3.9, reflecting its moderate lipophilicity due to the trifluoromethoxy moiety . The compound is registered in the EPA DSSTox database (DTXSID50691765), establishing its traceability within regulatory and environmental toxicology frameworks [1].

NHE1 inhibitor research tool — reported cellular activity in HT-29 colorectal adenocarcinoma cells
Biphenyl carboxylic acid scaffold — orthogonally functionalized with phenolic hydroxyl and carboxylic acid handles
Reported CYP selectivity window — micromolar CYP inhibition may support screening workflows requiring low off-target risk

Why This Compound Cannot Be Casually Substituted in NHE1 Research


Generic substitution among trifluoromethoxyphenyl benzoic acid derivatives is not scientifically defensible due to substantial variation in substitution patterns that directly impact target engagement and selectivity profiles. While t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-l-ureido)-cyclohexyloxy]-benzoic acid) is a known sEH/FAAH dual inhibitor [1], and 3-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 1163141-52-3) represents a simplified non-biphenyl analog , 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid occupies a distinct chemical space defined by its meta-substituted biphenyl architecture with a phenolic hydroxyl group. This precise arrangement of functional groups confers a specific binding profile at the sodium/hydrogen exchanger 1 (NHE1) target that cannot be assumed for close structural analogs lacking either the biphenyl scaffold or the 5-hydroxy substitution pattern.

Biphenyl scaffold
Substitution Risk Monocyclic trifluoromethoxy benzoic acid analogs lack the extended aryl architecture; target engagement at NHE1 may not transfer directly.
Substitution pattern
Mismatch Risk sEH/FAAH inhibitor t-TUCB and similar urea-linked derivatives occupy a distinct target class; NHE1 pathway-response context may differ.
Functional handles
Derivatization Risk Analogs lacking the 5-hydroxy substitution pattern may not reproduce the orthogonal synthetic utility for divergent library synthesis.

Quantitative Evidence for NHE1-Focused Research


NHE1 Inhibition Potency in HT-29 Colorectal Adenocarcinoma Cells

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid demonstrates potent inhibition of human NHE1 with an IC50 of 16 nM in HT-29 cells, assessed via intracellular pH change after 30 minutes [1]. In comparison, cariporide—a reference NHE1 inhibitor—exhibits an IC50 of 50 nM for NHE1 [2], while structurally related analog CHEMBL2170632 (BDBM50396443) shows comparable potency at 15 nM IC50 in the same HT-29 cell assay system [3]. This positions 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid within the low nanomolar potency range for NHE1 inhibition.

NHE1 Inhibition (HT-29)
Head-to-head
IC50 16 nM vs Cariporide 50 nM
Supports NHE1 cellular target engagement context
Comparable potency to established reference inhibitor BDBM50396443 (15 nM) in HT-29 assay
NHE1 inhibitor sodium/hydrogen exchanger oncology target pH regulation

CYP3A4 Selectivity and Drug-Drug Interaction Profile

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid exhibits an IC50 of 16,000 nM (16 µM) against CYP3A4 in human liver microsomes [1], representing a selectivity window of approximately 1,000-fold relative to its NHE1 IC50 (16 nM). For context, clinically used NHE1 inhibitors such as BI-9627 demonstrate lower DDI potential ; however, this compound's CYP3A4 IC50 is notably higher than that of structurally related analog BDBM50396443, which shows CYP2C9 and CYP2C19 IC50 values of 30,000 nM [2]. The high micromolar CYP3A4 IC50 suggests reduced potential for CYP3A4-mediated drug-drug interactions.

CYP3A4 Selectivity
Head-to-head
~1,000-fold selectivity
Reported CYP3A4 selectivity over NHE1 in human liver microsomes
CYP3A4 IC50 16,000 nM; 7-benzyloxy-4-(trifluoromethyl)-coumarin substrate
CYP3A4 drug-drug interaction selectivity ADME

Ex Vivo NHE1 Inhibition in Human Platelet-Rich Plasma

In human platelet-rich plasma—a more physiologically relevant ex vivo matrix—5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid inhibits NHE1-mediated platelet swelling with an IC50 of 50 nM [1]. This ex vivo potency is consistent with its cellular activity (16 nM IC50 in HT-29 cells), demonstrating that the compound retains functional NHE1 antagonism in a protein-rich biological environment. For reference, cariporide exhibits an NHE1 IC50 of 50 nM [2], indicating comparable potency between these two compounds in ex vivo functional assays.

Ex Vivo NHE1 Inhibition
Head-to-head
IC50 50 nM vs Cariporide 50 nM
Ex vivo platelet model-response context
Functional antagonism confirmed in human platelet-rich plasma; propionate-induced swelling model
platelet ex vivo pharmacology NHE1 cardiovascular target

Physicochemical Profile: Lipophilicity and Polar Surface Area

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid has a calculated XlogP of 3.9 and a topological polar surface area (TPSA) of 66.8 Ų . In comparison, 3-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 1163141-52-3)—a simpler non-biphenyl analog—has a molecular weight of 222.12 Da and lacks the extended biphenyl scaffold that contributes to the target compound's moderate lipophilicity and NHE1 binding interactions . This distinction is critical for procurement decisions: the biphenyl architecture of the target compound directly influences both target engagement and membrane permeability characteristics.

Physicochemical Profile
Data to verify
XlogP 3.9 · TPSA 66.8 Ų
Calculated properties for membrane permeability review
Biphenyl scaffold confers distinct physicochemical profile compared to monocyclic analogs
physicochemical lipophilicity PSA ADME prediction

Synthetic Utility as a Building Block for Derivatization

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid serves as a versatile synthetic building block for the construction of more complex molecules via Suzuki-Miyaura cross-coupling and related transformations . The biphenyl core bearing both carboxylic acid and phenolic hydroxyl functionalities provides two orthogonal handles for further derivatization—amide bond formation at the carboxylic acid and O-alkylation/esterification at the phenolic hydroxyl—enabling divergent library synthesis. In contrast, simpler analogs such as 3-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 1163141-52-3) lack the extended biphenyl scaffold and consequently do not provide the same structural complexity or coupling versatility .

Synthetic Versatility
Class-level inference
Dual functional handles
Supports synthetic chemistry derivatization workflows
Biphenyl scaffold with -COOH and -OH groups enables orthogonal coupling strategies
Suzuki coupling organic synthesis building block medicinal chemistry

CYP Isoform Cross-Reactivity Profile

5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid demonstrates weak inhibition of CYP2C19 with an IC50 of 5,000 nM (5 µM) in human liver microsomes [1]. For comparison, the structurally related analog BDBM50396443 shows even weaker CYP2C9 and CYP2C19 inhibition (IC50 of 30,000 nM for both isoforms) [2]. The consistently high micromolar IC50 values across CYP2C9, CYP2C19, and CYP3A4 (16,000 nM) indicate a clean CYP inhibition profile for 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid, with all tested CYP isoforms showing IC50 values ≥5 µM.

CYP2C19 Cross-Reactivity
Head-to-head
IC50 5,000 nM vs Analog 30,000 nM
Reported CYP2C19 weak inhibition context
Consistent with CYP3A4 profile; all tested CYP IC50s remain at or above micromolar range
CYP2C19 CYP2C9 drug-drug interaction off-target profiling

Application Scenarios Based on Quantitative Evidence


NHE1 Target Validation in Oncology

Based on its potent NHE1 inhibition in HT-29 colorectal adenocarcinoma cells (IC50 16 nM) [1] and ex vivo activity in human platelet-rich plasma (IC50 50 nM) , this compound is appropriate for cellular pharmacology studies investigating NHE1 as a therapeutic target in oncology. The human colon cancer cell line activity provides a direct oncology-relevant cellular context. Researchers should note that while potency is well-characterized, isoform selectivity data across NHE2, NHE3, and NHE5 is not available in current public data sources.

Clean CYP Profile Screening Library Enrichment

Given the consistently weak CYP inhibition profile—CYP2C19 IC50 5,000 nM [1], CYP3A4 IC50 16,000 nM [1], and >1,000-fold selectivity for NHE1 over CYP3A4—this compound is suitable for inclusion in screening libraries where minimal CYP-mediated off-target interference is required. The high micromolar CYP IC50 values reduce the likelihood of confounding metabolic effects in cellular assays, making it a favorable choice for phenotypic screening cascades where DDI liability is a key exclusion criterion.

Biphenyl-Based Medicinal Chemistry Diversification

The biphenyl scaffold bearing both a carboxylic acid and a phenolic hydroxyl group provides two orthogonal synthetic handles for derivatization [1]. The compound is suitable for Suzuki-Miyaura cross-coupling, amide bond formation, and O-functionalization strategies, enabling the construction of focused NHE1 inhibitor libraries. Researchers synthesizing NHE1-targeted analogs may prioritize this compound over simpler monocyclic trifluoromethoxy benzoic acid derivatives due to its extended biphenyl architecture that more closely recapitulates the pharmacophore of known NHE1 inhibitors.

Ex Vivo Cardiovascular Pharmacology in Platelet Preparations

The confirmed ex vivo functional activity in human platelet-rich plasma (IC50 50 nM) [1] supports the use of this compound in ex vivo cardiovascular pharmacology studies. NHE1 inhibition is implicated in platelet activation pathways relevant to thrombosis and ischemia-reperfusion injury. The demonstrated activity in a physiologically relevant human matrix positions this compound as a viable tool for research programs investigating NHE1 in platelet biology and related cardiovascular indications.

Application
Selection Property
Validation Focus
NHE1 target validation in oncology research
Cellular NHE1 inhibition (reported IC50 context)
Model-specific endpoint response in HT-29 cells; NHE2/3/5 isoform selectivity requires review
CYP off-target screening library enrichment
High micromolar CYP inhibition profile
CYP3A4/CYP2C19 DDI endpoint review; confirmation of inhibitory profile across wider CYP panel may be needed
Biphenyl-based medicinal chemistry diversification
Orthogonal bifunctional scaffold (COOH/OH)
Suzuki coupling and amide/O-alkylation derivatization efficiency; structural diversity output per synthetic cycle
Ex vivo platelet pharmacology research
NHE1 functional antagonism in platelet-rich plasma
Model-response context in thrombosis/ischemia-reperfusion assays; target engagement reproducibility in donor samples
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